molecular formula C9H22N2 B12650681 N,N'-Diisopropyl-N-methyl-ethylenediamine CAS No. 90723-13-0

N,N'-Diisopropyl-N-methyl-ethylenediamine

Cat. No.: B12650681
CAS No.: 90723-13-0
M. Wt: 158.28 g/mol
InChI Key: KLFSSBKMQZMQIF-UHFFFAOYSA-N
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Description

N,N’-Diisopropyl-N-methyl-ethylenediamine: is an organic compound with the molecular formula C9H22N2 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl and methyl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-N-methyl-ethylenediamine can be synthesized through the alkylation of ethylenediamine with isopropyl and methyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl and methyl halides .

Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-N-methyl-ethylenediamine involves continuous flow reactors where ethylenediamine is reacted with isopropyl and methyl halides in the presence of a base. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N,N’-Diisopropyl-N-methyl-ethylenediamine exerts its effects is primarily through its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to catalytic processes .

Comparison with Similar Compounds

  • N,N’-Diisopropylethylenediamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Diphenylethylenediamine

Comparison:

N,N’-Diisopropyl-N-methyl-ethylenediamine stands out due to its unique combination of isopropyl and methyl groups, which provide a balance of steric hindrance and electronic effects, making it versatile in various chemical applications.

Properties

CAS No.

90723-13-0

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-methyl-N,N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-7-11(5)9(3)4/h8-10H,6-7H2,1-5H3

InChI Key

KLFSSBKMQZMQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN(C)C(C)C

Origin of Product

United States

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